Cas no 1207009-98-0 (4-methoxy-2-methyl-N-{1-(thiophen-2-yl)cyclopropylmethyl}benzene-1-sulfonamide)

4-Methoxy-2-methyl-N-{1-(thiophen-2-yl)cyclopropylmethyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a methoxy-substituted benzene ring and a thiophene-containing cyclopropylmethyl moiety. This compound exhibits potential as an intermediate in medicinal chemistry, particularly in the development of small-molecule therapeutics targeting enzyme inhibition or receptor modulation. The presence of the thiophene and cyclopropyl groups enhances its structural diversity, potentially improving binding affinity and metabolic stability. Its sulfonamide functionality offers versatility for further derivatization, making it valuable for structure-activity relationship studies. The compound’s well-defined molecular architecture ensures consistent reactivity, supporting its use in synthetic and pharmaceutical research applications.
4-methoxy-2-methyl-N-{1-(thiophen-2-yl)cyclopropylmethyl}benzene-1-sulfonamide structure
1207009-98-0 structure
Product Name:4-methoxy-2-methyl-N-{1-(thiophen-2-yl)cyclopropylmethyl}benzene-1-sulfonamide
CAS No:1207009-98-0
MF:C16H19NO3S2
MW:337.456961870193
CID:6554192
Update Time:2025-06-28

4-methoxy-2-methyl-N-{1-(thiophen-2-yl)cyclopropylmethyl}benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-methoxy-2-methyl-N-{1-(thiophen-2-yl)cyclopropylmethyl}benzene-1-sulfonamide
    • Benzenesulfonamide, 4-methoxy-2-methyl-N-[[1-(2-thienyl)cyclopropyl]methyl]-
    • Inchi: 1S/C16H19NO3S2/c1-12-10-13(20-2)5-6-14(12)22(18,19)17-11-16(7-8-16)15-4-3-9-21-15/h3-6,9-10,17H,7-8,11H2,1-2H3
    • InChI Key: DCNPLOGCHUCLCD-UHFFFAOYSA-N
    • SMILES: C1(S(NCC2(C3SC=CC=3)CC2)(=O)=O)=CC=C(OC)C=C1C

Experimental Properties

  • Density: 1.289±0.06 g/cm3(Predicted)
  • Boiling Point: 497.3±55.0 °C(Predicted)
  • pka: 11.94±0.50(Predicted)

4-methoxy-2-methyl-N-{1-(thiophen-2-yl)cyclopropylmethyl}benzene-1-sulfonamide Pricemore >>

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Additional information on 4-methoxy-2-methyl-N-{1-(thiophen-2-yl)cyclopropylmethyl}benzene-1-sulfonamide

Introduction to 4-methoxy-2-methyl-N-{1-(thiophen-2-yl)cyclopropylmethyl}benzene-1-sulfonamide (CAS No: 1207009-98-0)

4-methoxy-2-methyl-N-{1-(thiophen-2-yl)cyclopropylmethyl}benzene-1-sulfonamide is a complex organic compound with a rich structural framework that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. The compound’s molecular structure, characterized by a benzene ring substituted with a methoxy group, a methyl group, and a sulfonamide moiety, further functionalized with a cyclopropylmethyl group linked to a thiophene ring, presents a unique set of chemical properties that make it intriguing for various applications.

The presence of multiple heterocyclic and aromatic components in this molecule suggests potential interactions with biological targets, making it a candidate for further exploration in drug discovery. Specifically, the sulfonamide group is well-known for its role as a pharmacophore in many bioactive molecules, often contributing to the binding affinity and specificity of drug candidates. The integration of a thiophene ring, which is commonly found in biologically active compounds, adds another layer of complexity and potential for biological activity.

In recent years, there has been growing interest in the development of novel sulfonamide derivatives as therapeutic agents. These compounds have shown promise in various preclinical studies due to their ability to modulate biological pathways involved in inflammation, cancer, and infectious diseases. The structural features of 4-methoxy-2-methyl-N-{1-(thiophen-2-yl)cyclopropylmethyl}benzene-1-sulfonamide align well with these trends, as the combination of aromatic rings, heterocycles, and functional groups provides a versatile scaffold for designing molecules with enhanced pharmacological properties.

One of the key aspects that make this compound noteworthy is its potential to interact with enzymes and receptors through multiple binding sites. The cyclopropylmethyl group, for instance, can introduce steric constraints that influence the conformation of the molecule upon binding to a target protein. This feature is particularly important in drug design, as it can enhance the selectivity and potency of the compound. Additionally, the thiophene ring can engage in π-stacking interactions with aromatic residues in biological targets, further contributing to the compound’s binding affinity.

The synthesis of 4-methoxy-2-methyl-N-{1-(thiophen-2-yl)cyclopropylmethyl}benzene-1-sulfonamide involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. The introduction of the sulfonamide group typically involves nucleophilic substitution reactions or condensation reactions with sulfonyl chlorides or sulfonyl azides. The coupling of the cyclopropylmethyl group to the thiophene ring can be achieved through Grignard reactions or other organometallic transformations. Each step must be carefully optimized to minimize side reactions and byproducts.

The chemical stability of 4-methoxy-2-methyl-N-{1-(thiophen-2-yl)cyclopropylmethyl}benzene-1-sulfonamide is another critical factor that must be considered during its synthesis and application. The presence of multiple functional groups makes the molecule susceptible to hydrolysis or oxidation under certain conditions. Therefore, storage conditions must be carefully controlled to prevent degradation. Additionally, the compound’s solubility profile should be evaluated to determine its suitability for various applications, such as formulation in pharmaceuticals or use in biochemical assays.

In terms of biological activity, preliminary studies on derivatives similar to 4-methoxy-2-methyl-N-{1-(thiophen-2-yl)cyclopropylmethyl}benzene-1-sulfonamide have shown promising results in modulating inflammatory pathways and inhibiting tumor growth. The sulfonamide group has been identified as a key pharmacophore in several anti-inflammatory agents, while the thiophene ring has been associated with compounds that exhibit anticancer properties. These findings suggest that 4-methoxy-2-methyl-N-{1-(thiophen-2-yl)cyclopropylmethyl}benzene-1-sulfonamide could potentially exhibit similar activities upon further investigation.

The development of computational models has also played a significant role in understanding the potential biological activity of this compound. Molecular docking studies can predict how 4-methoxy-2-methyl-N-{1-(thiophen-2-yl)cyclopropylmethyl}benzene-1-sulfonamide interacts with various biological targets by simulating its binding mode within the active site of an enzyme or receptor. These studies can provide valuable insights into the compound’s mechanism of action and help guide further optimization efforts.

Furthermore, green chemistry principles have been increasingly applied to the synthesis of complex organic molecules like 4-methoxy-2-methyl-N-{1-(thiophen-2-yl)cyclopropylmethyl}benzene-1-sulfonamide. The use of sustainable solvents, catalytic methods, and energy-efficient processes not only reduces environmental impact but also improves synthetic efficiency. Such approaches are essential for ensuring that drug development remains viable in the long term without compromising safety or efficacy.

The future prospects for 4-methoxy-2-methyl-N-{1-(thiophen-2-y)]cyclopropyle)methy]benzene]-sulfonamide are promising as it represents an advanced scaffold that can be further modified to enhance its pharmacological properties. By incorporating additional functional groups or exploring different heterocyclic systems, researchers may uncover novel derivatives with improved potency, selectivity, and therapeutic potential. Collaborative efforts between synthetic chemists and biologists will be crucial in translating these findings into tangible benefits for patients.

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